molecular formula C18H19N3O3S B2470305 4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile CAS No. 2380063-38-5

4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile

Cat. No. B2470305
CAS RN: 2380063-38-5
M. Wt: 357.43
InChI Key: LQFJEBROAMWWLO-UHFFFAOYSA-N
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Description

4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile, also known as PPSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. PPSB is a small molecule inhibitor that targets the protein-protein interaction between the transcription factors and coactivators. The compound has been shown to be effective in inhibiting the activity of transcription factors, which are proteins that regulate gene expression.

Mechanism of Action

4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile inhibits the activity of transcription factors by targeting the protein-protein interaction between the transcription factors and coactivators. Coactivators are proteins that interact with transcription factors to enhance their activity. This compound binds to the coactivator binding site of the transcription factor, preventing the interaction between the transcription factor and coactivator. This results in the inhibition of transcription factor activity, leading to the downregulation of target genes.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. The compound has been shown to inhibit the activity of transcription factors, leading to the downregulation of target genes. This has been shown to have a significant impact on various cellular processes, including cell growth, differentiation, and apoptosis. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile has several advantages as a research tool. The compound is highly specific and selective, making it a suitable tool for studying the role of transcription factors in various cellular processes. This compound is also stable and easy to handle, making it a suitable compound for in vitro and in vivo studies. However, this compound has some limitations as a research tool. The compound is relatively expensive, limiting its use in large-scale studies. This compound also has limited solubility in aqueous solutions, making it challenging to use in some experimental setups.

Future Directions

4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile has significant potential for future research directions. The compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases. This compound has also been shown to inhibit the activity of transcription factors involved in cancer development, making it a potential anticancer agent. Future research could focus on optimizing the synthesis of this compound to reduce costs and increase yields. Additionally, future research could focus on developing more potent and selective this compound analogs for use in various research fields.

Synthesis Methods

The synthesis of 4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile involves a series of chemical reactions that require specialized equipment and expertise. The first step in the synthesis involves the reaction of pyridine-4-carboxaldehyde with piperidine in the presence of a base to form pyridin-4-yloxymethylpiperidine. The second step involves the reaction of pyridin-4-yloxymethylpiperidine with benzonitrile sulfonyl chloride in the presence of a base to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a suitable compound for scientific research applications.

Scientific Research Applications

4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile has been extensively studied for its potential applications in various research fields, including cancer, inflammation, and metabolic disorders. The compound has been shown to inhibit the activity of transcription factors, which are involved in regulating gene expression. Transcription factors play a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of transcription factors has been linked to the development of various diseases, including cancer and inflammation.

properties

IUPAC Name

4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c19-12-15-3-5-18(6-4-15)25(22,23)21-11-1-2-16(13-21)14-24-17-7-9-20-10-8-17/h3-10,16H,1-2,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFJEBROAMWWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)COC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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